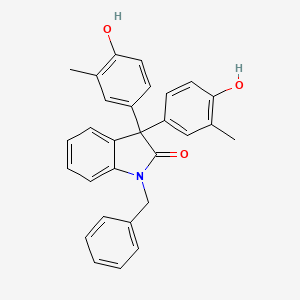

1-benzyl-3,3-di(4-hydroxy-3-methylphenyl)indolin-2-one

Description

Properties

IUPAC Name |

1-benzyl-3,3-bis(4-hydroxy-3-methylphenyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO3/c1-19-16-22(12-14-26(19)31)29(23-13-15-27(32)20(2)17-23)24-10-6-7-11-25(24)30(28(29)33)18-21-8-4-3-5-9-21/h3-17,31-32H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZMRGCHZCTHHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-3,3-di(4-hydroxy-3-methylphenyl)indolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with 4-hydroxy-3-methylbenzaldehyde, followed by cyclization and oxidation steps . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

Core Indolin-2-one Formation

The indolin-2-one scaffold is typically derived from isatin derivatives. For example:

-

Benzylation at N-1 : 1-Benzyl substitution can be achieved via alkylation of isatin with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

-

3,3-Diarylation : Reacting 1-benzylisatin with two equivalents of 4-hydroxy-3-methylphenyl nucleophiles (e.g., Grignard reagents or aryl boronic acids) under transition-metal catalysis (e.g., Ru-NHC) .

Example Reaction

Catalytic Alkylation

Ru-NHC catalysts enable direct α-alkylation of amides, facilitating the introduction of aryl groups at the C3 position of indolin-2-one .

Multicomponent Condensation

Yb(OTf)₃-catalyzed reactions in ethanol enable the assembly of substituted indolin-2-ones via aldol-type intermediates :

-

Activation of carbonyl groups by Lewis acids.

-

Nucleophilic attack by aryl groups.

-

Cyclization and dehydration.

Spectral and Analytical Data

Reported data for structurally related compounds include:

Hydroxy Group Modifications

The 4-hydroxy-3-methylphenyl groups can undergo:

-

Methylation : Using methyl iodide/K₂CO₃ to protect hydroxyls.

-

Etherification : Reaction with alkyl halides for solubility tuning.

Anticancer Activity

Analogous 3,3-diarylindolin-2-ones (e.g., 3n and 3o ) exhibit:

-

GI₅₀ values of 190 nM–5 μM against lung cancer (A549) and leukemia (CCRF-CEM) .

-

Broad-spectrum growth inhibition across 57 human tumor cell lines .

Reaction Optimization

Scientific Research Applications

1-Benzyl-3,3-di(4-hydroxy-3-methylphenyl)indolin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3,3-di(4-hydroxy-3-methylphenyl)indolin-2-one involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in therapeutic research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of indolin-2-one derivatives is highly dependent on substituents at N1 and C3. Below is a comparative analysis with key analogs:

Key Research Findings

- Structure-Activity Relationship (SAR): N-Benzyl substitution increases TrxR inhibition by 2–3-fold compared to N-butyl or unsubstituted analogs . 4-Hydroxy-3-methylphenyl groups improve binding to TrxR’s Sec residue over non-methylated analogs (IC₅₀: 0.8 μM vs. 2.5 μM for 3,3-bis(4-hydroxyphenyl)indolin-2-one) .

- Mechanistic Insights: The compound induces apoptosis via TrxR inhibition, leading to oxidative stress and ASK1-dependent activation of p38/JNK pathways .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-benzyl-3,3-diarylindolin-2-one derivatives?

The synthesis typically involves:

- Knoevenagel condensation : Reacting indolin-2-one with substituted aldehydes (e.g., 4-hydroxy-3-methylbenzaldehyde) in acetic acid under reflux .

- N-Alkylation : Using sodium hydride in DMF with benzyl halides to introduce the benzyl group at the indolin-2-one nitrogen .

- Reduction of nitro groups : Employing Fe powder and HCl in methanol to convert nitro substituents to amino groups . Yields vary (51–67%) depending on substituents and reaction conditions .

Q. How is the structural integrity of 1-benzyl-3,3-diarylindolin-2-one derivatives validated experimentally?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions and Z/E isomerism via chemical shifts and coupling constants .

- X-ray crystallography : Resolves absolute configurations and hydrogen-bonding patterns (e.g., 3-(4-hydroxyphenylimino)indolin-2-one in ) .

- Melting point analysis : Correlates purity and crystallinity .

Q. What preliminary assays are used to evaluate the bioactivity of indolin-2-one derivatives?

- Enzyme inhibition assays : Test interactions with targets like α-synuclein or kinases using fluorescence-based or colorimetric methods .

- Neuroprotection models : Measure neuronal viability in cell cultures exposed to oxidative stress (e.g., GW5074 derivatives in ) .

Advanced Research Questions

Q. How can researchers address contradictions in Z/E isomer ratios observed during structural characterization?

- Solvent- and time-dependent studies : Monitor Z/E ratios via H NMR in different solvents (e.g., DMSO-d) over time. For example, 3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one shows increasing Z/E ratios due to electronic delocalization effects .

- NOE analysis : Use 1D or 2D NMR to distinguish isomers, especially when crystallography is impractical .

Q. What strategies optimize multi-step synthesis of 1-benzyl-3,3-diarylindolin-2-one derivatives with poor yields?

- Catalyst screening : Transition metals (e.g., PdCl) improve cross-coupling efficiency in boronate-containing analogs (e.g., 1-Benzyl-3,3-dimethoxy-5-bromoindolin-2-one in ) .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in condensation steps .

Q. How can computational methods enhance the design of indolin-2-one-based therapeutics?

- Molecular docking : Predict binding affinities to targets like β-lactamase or l,d-transpeptidase 2 using software (e.g., Schrödinger Maestro) .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to rationalize reactivity and stability .

Q. What experimental designs mitigate challenges in crystallizing indolin-2-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.